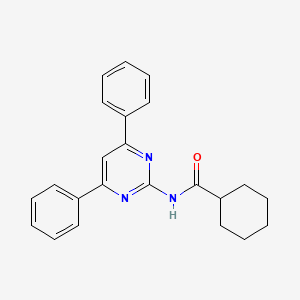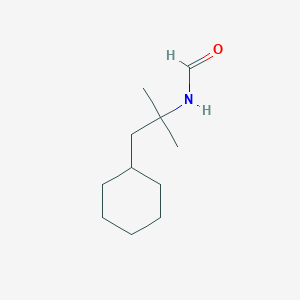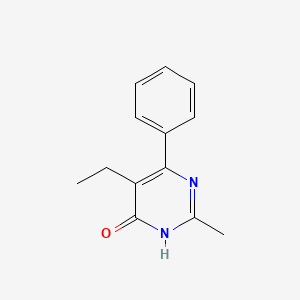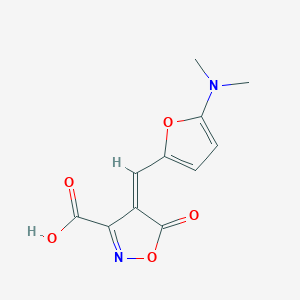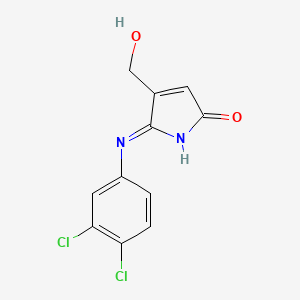
9-Butyl-8-(3,4,5-trimethoxybenzene-1-sulfonyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a trimethoxyphenyl sulfonyl group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors One common method involves the alkylation of a purine derivative with a butyl halide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Butyl-8-(2-chloro-3,4,5-trimethoxybenzyl)-9H-purin-6-ylamine
- 9-Butyl-8-(3,4,5-trimethoxyphenyl)methyl-octahydro-1H-purin-6-amine
Uniqueness
Compared to similar compounds, 9-Butyl-8-((3,4,5-trimethoxyphenyl)sulfonyl)-9H-purin-6-amine stands out due to its unique sulfonyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
827302-63-6 |
|---|---|
Molekularformel |
C18H23N5O5S |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
9-butyl-8-(3,4,5-trimethoxyphenyl)sulfonylpurin-6-amine |
InChI |
InChI=1S/C18H23N5O5S/c1-5-6-7-23-17-14(16(19)20-10-21-17)22-18(23)29(24,25)11-8-12(26-2)15(28-4)13(9-11)27-3/h8-10H,5-7H2,1-4H3,(H2,19,20,21) |
InChI-Schlüssel |
HCIBJWRRCCOAEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


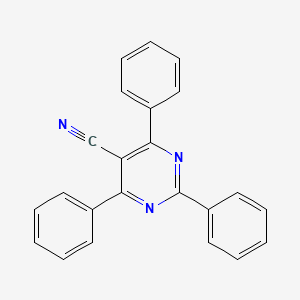

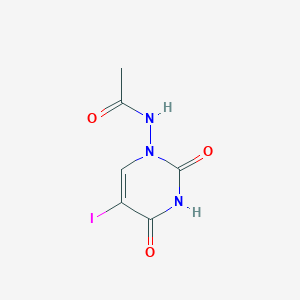
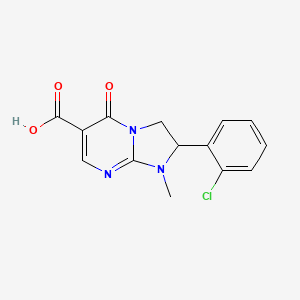

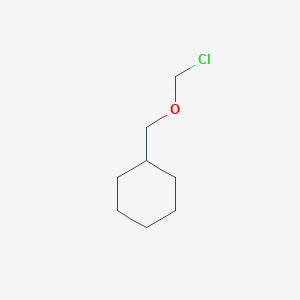
![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)

